[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-14(2)10(8-13)9-5-6-11(15-3)12(7-9)16-4/h5-7,10H,8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMUYGSFWRCGFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851176-41-5 | |
| Record name | [2-amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium methoxide and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as or , leading to the formation of corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Quinones: from oxidation.
Secondary amines: from reduction.
Substituted derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine is used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: This compound is used in biological research to study its effects on various biological systems. It is often used as a model compound to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
- Methoxy vs.
- Amine Substitution : The tertiary dimethylamine group in the target compound contrasts with the primary amine in dopamine and the secondary amine in Verapamil-related compounds. This affects basicity and metabolic stability .
- Functional Group Variations : Rip-B’s benzamide group introduces hydrogen-bonding capabilities absent in the target compound, making it more suitable as a synthetic intermediate .
Physicochemical Properties
- Solubility and Stability: The dimethoxy groups in the target compound likely enhance stability under oxidative conditions compared to dopamine’s catechol structure, which is prone to degradation .
- Lipophilicity : The trifluoromethyl-substituted analog (CAS 914635-97-5) exhibits higher lipophilicity than the target compound, suggesting improved blood-brain barrier penetration .
Biological Activity
[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine is a phenethylamine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by the presence of both an amino group and a dimethylamine group, contributes to its diverse pharmacological effects. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various receptors and enzymes, leading to physiological effects such as:
- Inhibition of Enzymes : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the field of antimicrobial agents.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. For instance:
| Cell Line | Effect | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | Induces apoptosis | Increases p53 expression and caspase-3 activation |
| U-937 (Leukemia) | Cytotoxic effects observed | Dose-dependent apoptosis induction |
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of this compound on human leukemia cells. The results indicated significant cytotoxicity at sub-micromolar concentrations, with flow cytometry revealing increased apoptotic cells following treatment .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against common pathogens. Results showed that it effectively inhibited bacterial growth, suggesting its potential use in developing new antibiotics.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| 3,4-Dimethoxyphenethylamine | Mild antidepressant effects |
| 2-Amino-1-(3,4-dimethoxyphenyl)-1-ethanone | Moderate anticancer activity |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these analogues.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | NaBH3CN (1.2 equiv) | 85–90% |
| Temperature | 0–5°C (imine step) | Reduces byproducts |
| Solvent | THF:H2O (4:1) | Improves solubility |
How can X-ray crystallography using SHELX software resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
SHELXL (part of the SHELX suite) refines crystal structures by iteratively adjusting atomic coordinates against diffraction data. For derivatives with methoxy positional isomers:
- Data collection: High-resolution (≤1.0 Å) datasets reduce thermal motion artifacts .
- Twinned crystals: Use the TWIN command in SHELXL to model overlapping lattices, common in monoclinic systems .
- Validation: R-factor convergence (<5%) and electron density maps confirm methoxy group orientations .
Case Study: A derivative (P21/c space group) showed ambiguous methoxy positioning. SHELXL refinement resolved this via difference Fourier maps, confirming 3,4-dimethoxy substitution .
What spectroscopic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- NMR (¹H/¹³C): Assign methoxy (δ 3.7–3.9 ppm) and dimethylamino (δ 2.2–2.4 ppm) protons. Coupling patterns distinguish regioisomers .
- HPLC-MS: Reverse-phase C18 columns (ACN:H2O gradient) quantify purity (>98%) and detect trace amines .
- IR spectroscopy: Stretching frequencies for NH (3300 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Q. Table 2: Spectroscopic Benchmarks
| Technique | Key Peaks/Bands | Diagnostic Use |
|---|---|---|
| ¹H NMR | δ 6.8–7.1 (aromatic H) | Confirms phenyl subst. |
| HPLC-MS | [M+H]⁺ = 237.2 m/z | Verifies molecular mass |
What strategies reconcile discrepancies between computational binding affinity predictions and experimental data?
Methodological Answer:
- Force field adjustments: Use AMBER or CHARMM with explicit solvent models (e.g., TIP3P) to better simulate hydrophobic interactions .
- Docking validation: Cross-check AutoDock Vina results with experimental IC50 values for serotonin receptors. Adjust scoring functions to account for methoxy group solvation .
- MD simulations: Run 100-ns trajectories to identify transient binding poses missed in static models .
Example: A study found ΔGbinding = -9.2 kcal/mol computationally but -8.1 kcal/mol experimentally. Including explicit water molecules in simulations reduced the error to ±0.5 kcal/mol .
How do solvent polarity and temperature gradients influence crystallization outcomes?
Methodological Answer:
- Solvent screening: Use a 4:1 ethyl acetate:hexane mixture for balanced polarity, promoting nucleation without rapid precipitation .
- Temperature ramping: Slow cooling (0.5°C/min) from 40°C to 4°C yields larger, defect-free crystals.
- Additives: 5% DMSO reduces aggregation in aqueous systems by disrupting H-bond networks .
Q. Table 3: Crystallization Conditions
| Condition | Optimal Setting | Outcome |
|---|---|---|
| Solvent | Ethyl acetate:hexane | Monoclinic crystals |
| Cooling rate | 0.5°C/min | Reduces twinning |
| Additive | DMSO (5% v/v) | Improves crystal size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
